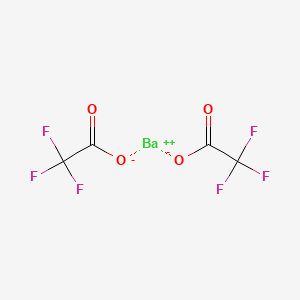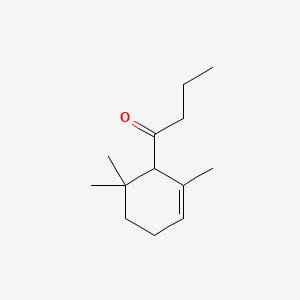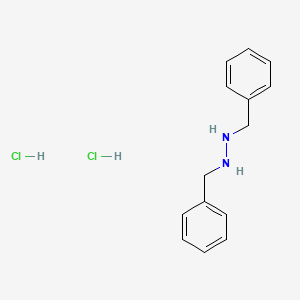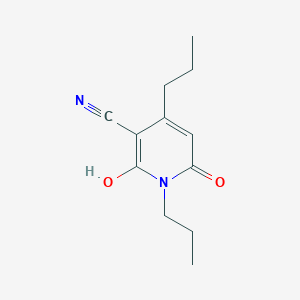
6-Hydroxy-2-oxo-1,4-dipropyl-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of pyridine, characterized by the presence of a nitrile group at the 3-position, a hydroxy group at the 6-position, and two propyl groups at the 1 and 4 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) typically involves the reaction of pyridine derivatives with appropriate nitrile and propylating agents. One common method involves the use of 3-cyanopyridine as a starting material, which undergoes a series of reactions including hydrolysis, reduction, and alkylation to introduce the hydroxy and propyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitrile group yields an amine .
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) involves its interaction with specific molecular targets and pathways. For example, its nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and propyl groups may also play a role in modulating its biological activity by affecting its solubility and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanopyridine: A simpler derivative of pyridine with a nitrile group at the 3-position.
Nicotinic acid nitrile: Another pyridine derivative with a nitrile group, but with different functional groups at other positions.
Uniqueness
3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) is unique due to the combination of its functional groups and the positions they occupy on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyridine derivatives .
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-hydroxy-6-oxo-1,4-dipropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2O2/c1-3-5-9-7-11(15)14(6-4-2)12(16)10(9)8-13/h7,16H,3-6H2,1-2H3 |
InChI-Schlüssel |
ORXCXDFUKPCZPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)N(C(=C1C#N)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


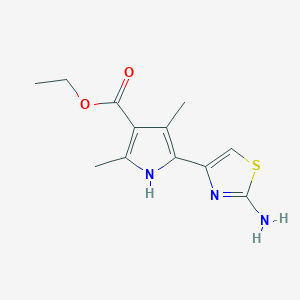
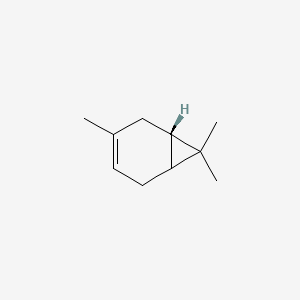
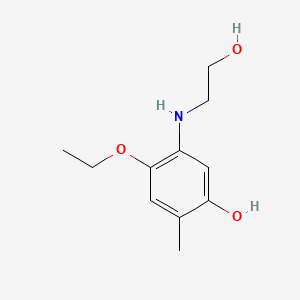
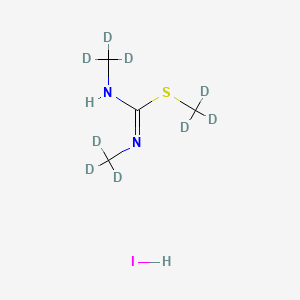
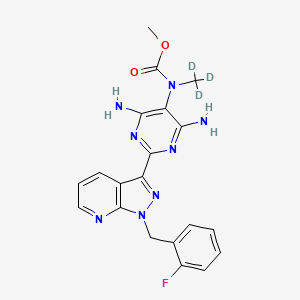
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
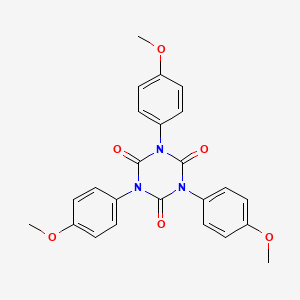
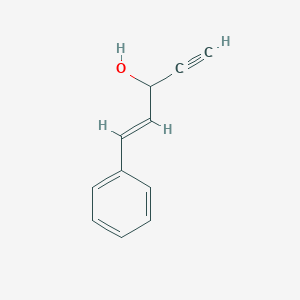
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
